2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid
Description
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid is a spirocyclic compound featuring a 5-azaspiro[3.5]nonane core. The structure includes a tert-butoxycarbonyl (Boc) group at the 5-position and an acetic acid moiety at the 8-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis, while the acetic acid substituent provides a handle for further functionalization or interaction with biological targets .
Properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-5-11(9-12(17)18)10-15(16)6-4-7-15/h11H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJDEWYDQFGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.
Protection and deprotection steps: These steps are necessary to protect functional groups during the synthesis and to deprotect them at the final stage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
tert-Butyl 8-Hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
- Structure : Differs by replacing the acetic acid group with a hydroxyl (-OH) at position 6.
- However, the lack of a carboxylic acid limits its utility in forming salts or conjugates.
- Applications : Likely used as a precursor for further derivatization via esterification or etherification .
5-Benzyl-5-azaspiro[3.5]nonan-8-amine
- Structure : Substitutes the Boc group with a benzyl moiety and replaces acetic acid with an amine (-NH2).
- Properties : The benzyl group enhances lipophilicity, favoring membrane permeability. The amine group allows for nucleophilic reactions or hydrogen bonding in biological systems.
- Applications: Potential as a building block for CNS-targeting drugs due to increased blood-brain barrier penetration .
5-Methyl-5-azaspiro[3.5]nonan-8-one
- Structure : Features a ketone (-C=O) at position 8 instead of acetic acid.
- Properties : The ketone introduces electrophilic reactivity, enabling nucleophilic additions. However, the absence of a carboxylic acid reduces acidity and metal-binding capacity.
- Applications : Useful in synthesizing heterocycles or as a ketone precursor in reductive amination .
Analogues with Varied Spiro Ring Systems
2-{5-Azaspiro[2.4]heptan-7-yl}acetic Acid
- Structure : Smaller spiro[2.4]heptane ring system.
- The acetic acid group remains, preserving acidity.
- Applications : Suitable for targeting compact enzyme active sites .
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic Acid
- Structure : Combines a spiro[2.4]heptane core with a Boc-protected amine and carboxylic acid.
- Properties : The smaller ring system may lower melting points and improve solubility in organic solvents. The carboxylic acid enables salt formation.
- Applications : Intermediate for constrained peptide mimetics .
Functional Group Variations in Spiro[3.5]nonane Derivatives
| Compound Name | Substituent at 8-Position | Protective Group | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | Acetic acid | Boc | ~327 (estimated) | Acidic, polar, salt-forming capability |
| tert-Butyl 8-hydroxy derivative | Hydroxyl | Boc | 241.33 | Polar, limited reactivity |
| 5-Benzyl-8-amine derivative | Amine | Benzyl | 233.31 | Lipophilic, nucleophilic |
| 8-Ketone derivative | Ketone | None | 153.22 | Electrophilic, rigid |
Biological Activity
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of azaspiro compounds, which are known for their unique structural characteristics and pharmacological properties.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.34 g/mol
- CAS Number : Not specified in the sources but can be derived from its molecular structure.
The compound features a spirocyclic structure that contributes to its biological activity. The presence of nitrogen and oxygen atoms in its structure is significant for its interaction with biological targets.
The mechanism of action for this compound primarily involves interactions with specific enzymes or receptors within biological pathways. These interactions may lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory activity. For instance, studies on related azaspiro compounds have shown:
- Inhibition of COX Enzymes : Compounds similar to this compound demonstrated potent inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for these compounds ranged from 0.06 to 0.09 μM, indicating strong pharmacological potential .
Analgesic Properties
The analgesic effects of azaspiro compounds have been documented in various studies, highlighting their ability to alleviate pain without causing significant gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: COX Inhibition
In a study evaluating the COX inhibitory activity of novel compounds, several derivatives of azaspiro acids were tested for their ability to reduce paw thickness in animal models. Compounds exhibiting IC50 values between 0.06 and 0.09 μM were identified as effective inhibitors of COX enzymes, demonstrating their potential as anti-inflammatory agents .
Case Study 2: Toxicological Evaluation
Another study focused on assessing the safety profiles of these compounds through toxicity tests measuring liver enzyme levels (AST and ALT), renal function indicators (creatinine and urea), and histological changes in tissues. The results indicated that selected azaspiro compounds maintained favorable safety profiles while exhibiting significant therapeutic efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| Biological Activity | Anti-inflammatory, Analgesic |
| Key Mechanism | COX Inhibition |
| IC50 Range | 0.06 - 0.09 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
